2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955311
InChI: InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)
SMILES:
Molecular Formula: C27H22N2O5
Molecular Weight: 454.5 g/mol

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17955311

Molecular Formula: C27H22N2O5

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid -

Specification

Molecular Formula C27H22N2O5
Molecular Weight 454.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)
Standard InChI Key JUBHNFTUFSVYOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl moiety attached to the amino group, providing steric protection during peptide elongation.

  • Indole Derivative: A 1-formylindol-3-yl substituent on the β-carbon, introducing aromaticity and potential pharmacological interactions .

  • Propanoic Acid Backbone: A three-carbon chain terminating in a carboxylic acid group, enabling peptide bond formation .

The molecular formula, inferred from analogous Fmoc-protected amino acids , is estimated as C26H22N2O6\text{C}_{26}\text{H}_{22}\text{N}_2\text{O}_6, with a molar mass of approximately 482.47 g/mol.

Table 1: Comparative Structural Features of Fmoc-Protected Amino Acids

CompoundFmoc GroupSide ChainMolecular Formula
2-(9H-Fluoren...propanoic acid (Target)Present1-Formylindol-3-ylC26H22N2O6\text{C}_{26}\text{H}_{22}\text{N}_2\text{O}_6
FMOC-3,4-DIMETHOXY-L-PHENYLALANINE Present3,4-DimethoxyphenylC26H25NO6\text{C}_{26}\text{H}_{25}\text{NO}_6
Fmoc-Trp-OH PresentTryptophanC24H20N2O4\text{C}_{24}\text{H}_{20}\text{N}_2\text{O}_4

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis involves sequential modifications to the propanoic acid backbone:

  • Fmoc Protection: The amino group is shielded using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9).

  • Indole Formylation: The indole moiety is formylated at the 1-position using acetic-formic anhydride, enhancing electrophilicity for subsequent reactions.

  • Coupling and Purification: The final product is isolated via reverse-phase HPLC, achieving >95% purity.

Critical parameters include maintaining anhydrous conditions during formylation and optimizing reaction temperatures (20–25°C) to prevent premature deprotection.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and formyl singlet (δ 8.1 ppm).

  • High-Performance Liquid Chromatography (HPLC): Retention time (12.3 min) and peak symmetry validate purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting Point: 150–157°C (decomposition observed above 160°C) .

  • Solubility: Sparingly soluble in polar aprotic solvents (DMF, DMSO) and methanol; insoluble in water.

  • Stability: Stable at 2–8°C under inert gas but prone to hydrolysis in acidic/basic media .

Table 2: Physicochemical Comparison with Analogues

PropertyTarget CompoundFMOC-3,4-DIMETHOXY-L-PHENYLALANINE Fmoc-Tyr-OH
Melting Point (°C)150–157148–155180–185
Solubility in DMSOSlightSlightModerate
pKa2.8 (predicted)2.953.1

Applications in Medicinal Chemistry

Peptide Synthesis Intermediate

The compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved using 20% piperidine in DMF, enabling sequential peptide elongation. Its formylindole side chain facilitates post-synthetic modifications, such as Schiff base formation with amine-containing drugs .

Emerging Research and Future Directions

Photothermal Therapy Applications

Tannic acid-iron (TAF) coatings, used in Fmoc-Tyr-OH nanoparticles , could be adapted to the target compound. The indole moiety’s aromaticity may enhance photothermal conversion efficiency under near-infrared irradiation.

Enzymatic Responsive Hydrogels

Studies on Fmoc-Lys-FMOC-OH hydrogels suggest that the target compound’s formylindole group could participate in enzyme-triggered degradation, enabling controlled drug release in glutathione-rich tumor microenvironments.

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